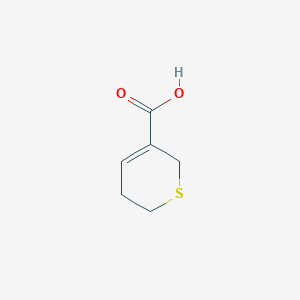

5,6-dihydro-2H-thiopyran-3-carboxylic Acid

Vue d'ensemble

Description

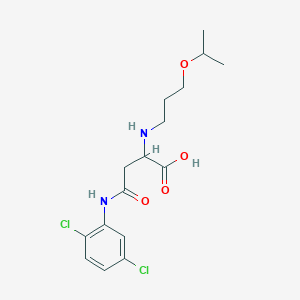

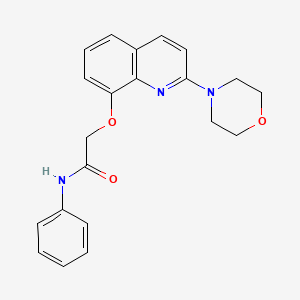

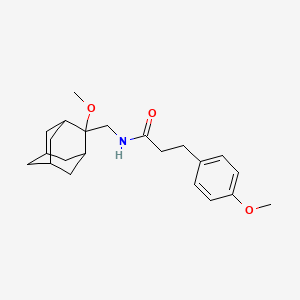

5,6-Dihydro-2H-thiopyran-3-carboxylic Acid is a chemical compound that is part of a broader class of organic compounds known as thiopyrans. Thiopyrans are sulfur-containing heterocyclic compounds that have shown a variety of biological activities and have applications in pharmaceutical chemistry. The specific compound of interest, this compound, is structurally related to other compounds that have been studied for their potential use in medicinal chemistry, such as inhibitors of enzymes or as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for the preparation of this compound. For instance, the synthesis of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their esters involves the introduction of substituents that could be relevant for the synthesis of the thiopyran compound . Additionally, the synthesis of 5-alkyl-2-oxo-6-thioxo-1,2,3,6-hexahydropyrimidine-4-carboxylic acids through thiation and deprotection steps could be adapted for the synthesis of thiopyran derivatives . The preparation of thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives also provides a methodological framework that could be applied to the synthesis of thiopyran compounds .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from related compounds. For example, the structure of thieno[2,3-d]pyrimidine-6-carboxylic acids and their derivatives indicates the presence of a thiophene ring fused with a pyrimidine ring, which could be similar to the thiopyran ring system . The stereochemistry of the thiopyran ring, as seen in the ring contraction of 3,6-dihydro-2H-thiopyrans to thiolanes, is also an important aspect of the molecular structure that can affect the compound's reactivity and biological activity .

Chemical Reactions Analysis

The chemical reactivity of this compound can be related to the reactions of similar compounds. For instance, the active site inhibitors of HCV NS5B polymerase, which are based on a dihydropyrimidine scaffold, show how substitution at specific positions can lead to improved biological activity . The ring contraction reactions of 3,6-dihydro-2H-thiopyrans to form thiolanes demonstrate the potential for structural transformations that could be applied to the synthesis of new derivatives of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be extrapolated from related compounds. For example, the coordination polymers formed from thiophene-2,5-dicarboxylic acid suggest that thiophene derivatives can participate in complex formation with metals, which could influence the solubility and stability of the thiopyran compound . The stability of esters of 6'-carbamoylmethylthio-5'-cyano-1',4'-dihydro-3,4'-bipyridine-3'-carboxylic acids under various conditions provides information on the stability of similar carboxylic acid derivatives .

Applications De Recherche Scientifique

Ring Contraction and Synthesis Applications

- 5,6-dihydro-2H-thiopyran derivatives have been utilized in ring contraction processes, leading to the formation of thiolanes, a class of sulfur-containing heterocycles. This synthesis explores the stereospecific formation of poly-functionalized thiolanes, offering potential applications in creating diverse sulfur-containing compounds (Lucassen & Zwanenburg, 2004).

Hetero-Diels–Alder Reactions and Derivatives

- The compounds derived from 5,6-dihydro-2H-thiopyran are significant in hetero-Diels–Alder reactions, a crucial synthetic method in organic chemistry. These reactions are applied to create novel organic compounds with potential pharmaceutical applications (MoriyamaSatoshi et al., 1994).

Synthesis of Functionalized Dihydrothiopyrans

- Research has explored the synthesis of functionalized 5,6-dihydro-2H-thiopyrans, demonstrating its versatility in creating various organic structures. These methods have potential applications in the development of new chemical entities for different fields, including pharmaceuticals and material science (Lawson et al., 1988).

Structure and Molecular Analysis

- Investigations into the crystal and molecular structure of 2H-thiopyrans, including 5,6-dihydro-2H-thiopyran derivatives, provide insights into their chemical properties and potential applications in designing compounds with specific structural features (Chruszcz et al., 2002).

Propriétés

IUPAC Name |

3,6-dihydro-2H-thiopyran-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNJYUNCJRAREJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)

![N-[2-(Furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2504895.png)

![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride](/img/structure/B2504896.png)